[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is an organic compound that features a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers .
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with different substitution patterns on the pyrazole ring.
4-Methylpyrazole: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
[(1-methyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its combination of the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C11H20N4O/c1-14-4-2-11(13-14)10-12-3-5-15-6-8-16-9-7-15/h2,4,12H,3,5-10H2,1H3 |
InChI Key |
VEOLWQRYKKYGAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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